Corycavamine Corycavamine Corycavamine is a natural product found in Corydalis cava, Corydalis bulleyana, and Corydalis incisa with data available.
Brand Name: Vulcanchem
CAS No.: 521-85-7
VCID: VC21338997
InChI: InChI=1S/C21H21NO5/c1-12-14-3-4-17-21(27-11-24-17)16(14)9-22(2)6-5-13-7-18-19(26-10-25-18)8-15(13)20(12)23/h3-4,7-8,12H,5-6,9-11H2,1-2H3/t12-/m1/s1
SMILES: CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5
Molecular Formula: C21H21NO5
Molecular Weight: 367.4 g/mol

Corycavamine

CAS No.: 521-85-7

Cat. No.: VC21338997

Molecular Formula: C21H21NO5

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Corycavamine - 521-85-7

Specification

CAS No. 521-85-7
Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
IUPAC Name (2R)-2,15-dimethyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one
Standard InChI InChI=1S/C21H21NO5/c1-12-14-3-4-17-21(27-11-24-17)16(14)9-22(2)6-5-13-7-18-19(26-10-25-18)8-15(13)20(12)23/h3-4,7-8,12H,5-6,9-11H2,1-2H3/t12-/m1/s1
Standard InChI Key WOLWLEQYUFDNTA-GFCCVEGCSA-N
Isomeric SMILES C[C@@H]1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5
SMILES CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5
Canonical SMILES CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5

Introduction

Chemical Structure and Properties

Chemical Identity

Corycavamine represents a fascinating alkaloid with clearly defined chemical parameters. The detailed chemical identity information is essential for researchers working with this compound.

ParameterValue
Molecular FormulaC₂₁H₂₁NO₅
Molecular Weight367.4 g/mol
CAS Registry Number521-85-7
Chemical Name(14R)-4,6,7,14-Tetrahydro-5,14-dimethylbis benzodioxolo[4,5-c:5′,6′g]azecin-13(5H)-one
Alternative Name7,13-dimethyl-2,3:9,10-bis(methylenedioxy)-7,13a-secoberbin-13a-one
PubChem CID12304036

The structural formula of corycavamine features two methylenedioxy groups and a ketone functionality within its complex ring system . The molecule contains an asymmetric carbon at position C-13, which accounts for its optical activity and establishes its stereochemical properties .

Physical Properties

The physical characteristics of corycavamine have been well-documented through various analytical studies, providing researchers with reliable reference data.

PropertyDescription
AppearanceRhombic columns when crystallized from ether and alcohol
Melting Point149°C (converts to corycavine at the melting point)
Optical Rotation[α]D20 +167° (in chloroform)
SolubilitySoluble in alcohol and chloroform; very slightly soluble in water
StabilityUndergoes racemization under basic conditions

Notably, corycavamine exhibits interesting behavior at its melting point, where it undergoes transformation to corycavine . This thermal instability represents an important characteristic that distinguishes it from other similar alkaloids.

Spectroscopic Data

Circular dichroism (CD) spectroscopy has been particularly valuable in studying corycavamine due to its chiral nature. The CD spectrum of (+)-corycavamine shows characteristic positive and negative maxima in the α-band (around 290 nm), β-band (around 240 nm), and γ-band (around 200 nm) . These spectroscopic properties have been instrumental in confirming its absolute configuration and stereochemical relationship to other alkaloids.

Nuclear magnetic resonance (NMR) spectroscopy has also provided valuable structural information, with characteristic signals for the aromatic protons and methylenedioxy groups . These spectroscopic fingerprints allow for unambiguous identification of the compound.

Natural Sources and Occurrence

Corycavamine has been identified in several plant species, primarily within the Corydalis genus of the Papaveraceae family. The natural distribution and concentration of this alkaloid vary significantly among different plant species and geographical regions.

Plant SpeciesFamilyPlant PartReference
Corydalis bulleyanaPapaveraceaeNot specified
Corydalis cavaPapaveraceaeTubers
Corydalis incisaPapaveraceaeNot specified

Studies have shown that corycavamine comprises approximately 14% of the alkaloid fraction from Corydalis cava plants and 60% in certain fractions from Corydalis incisa . These findings highlight the variable concentration of this compound across different Corydalis species, suggesting potential ecological or evolutionary significance.

Historical Discovery and Structural Elucidation

Pharmacological Activity and Biological Significance

Effects on Alzheimer's Disease Targets

Recent research has revealed promising pharmacological properties of corycavamine, particularly in relation to Alzheimer's disease (AD) targets. In a study examining fifteen alkaloids isolated from Corydalis cava, (-)-corycavamine demonstrated notable inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1) .

ParameterValueMethodReference
BACE1 Inhibition (IC₅₀)41.16 ± 7.82 μMFRET assay
BACE1 Inhibition (IC₅₀)1690 ± 545.0 μMBACE1-IMER

This inhibitory activity is significant because BACE1 plays a crucial role in the formation of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer's disease. The study also suggested that certain Corydalis cava alkaloids, including corycavamine, exhibit multifunctional activity against multiple AD targets such as prolyl oligopeptidase and cholinesterases .

Blood-Brain Barrier Permeability

For any compound targeting neurological disorders, the ability to cross the blood-brain barrier (BBB) is essential. Encouragingly, corycavamine has demonstrated potential for BBB penetration in permeation assays.

ParameterValueMethodReference
BBB Permeability (Pe)16.3 ± 0.9 × 10⁻⁶ cm s⁻¹PAMPA

The parallel artificial membrane permeability assay (PAMPA) results suggest that corycavamine possesses the physicochemical properties required to penetrate the BBB, which is crucial for its potential application in treating central nervous system disorders . This permeability, combined with its BACE1 inhibitory activity, positions corycavamine as a compound of interest for further neuropharmacological investigations.

Chemical Relationships with Other Alkaloids

Corycavamine exists in an interesting chemical relationship with several other alkaloids. Most notably, it is considered identical to (+)-corycavine, with the two compounds originally thought to be keto and enol tautomers . This relationship was clarified through careful optical resolution experiments.

In biosynthetic pathways, protopine-type alkaloids like corycavamine serve as key intermediates in the formation of benzo[c]phenanthridine-type alkaloids (such as sanguinarine) and hydrobenzo[c]phenanthridine-type alkaloids (such as corynoline and chelidonine) . These biosynthetic relationships provide valuable insights into the enzymatic reaction mechanisms occurring during alkaloid formation in plants.

Transformation experiments have demonstrated that the protopine skeleton of (+)-corycavine can be converted to a protoberberine skeleton through a series of chemical reactions, including reduction with LiAlH₄ to yield optically active (+)-dihydrocorycavine, followed by treatment with aqueous HCl and addition of KI . This chemical malleability further illustrates the complex structural relationships among these alkaloid classes.

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